N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide
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Overview
Description
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a pyrrolidinone moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Formation of the Pyrrolidinone Moiety: The protected piperidine is then reacted with a suitable precursor to form the pyrrolidinone ring. This step often involves cyclization reactions under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide is reacted with the intermediate compound.
Deprotection and Final Coupling: The protecting group is removed, and the final coupling reaction is carried out to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different physiological pathways and its potential therapeutic benefits.
Biological Research: It is used as a tool compound to study the mechanisms of action of related compounds and their effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the piperidine or pyrrolidinone rings.
Piperidine carboxamides: A broader class of compounds with similar core structures but varying functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-7-5-14(6-8-15)20-12-13(11-16(20)21)18-17(22)19-9-3-2-4-10-19/h5-8,13H,2-4,9-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOHCNEEDDSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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